molecular formula C8H10ClN3O B1418845 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 959240-48-3

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B1418845
M. Wt: 199.64 g/mol
InChI Key: LKGMLJYQCXYCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, also known as CPP or 6-chloro-PP, is a novel chemical compound. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol consists of a pyrrolidin-3-ol group attached to a 6-chloropyrimidin-4-yl group . The InChI code for this compound is InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.64 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 49.2 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 199.0512396 g/mol .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Supramolecular Structures : The molecule exhibits polarized molecular-electronic structure, forming supramolecular structures through a combination of hydrogen bonds and aromatic π-π stackings. These interactions create molecular columns and hydrophilic tubes, which are significant in understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

  • Hydrogen-Bonded Networks : Similar compounds form one-dimensional molecular chains and two-dimensional stepped networks through various hydrogen bonds. These are relevant for studying base pairing and molecular packing in aminopyrimidine structures (Cheng et al., 2011).

Synthesis and Derivative Formation

  • Derivative Synthesis : The synthesis of derivatives containing triazole, oxadiazole, or furan rings in addition to the pyrimidine fragment has shown plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

  • Formation of Betainic Pyrimidinaminides : Modification of pyrimidines can lead to the formation of betainic pyrimidinaminides, illustrating the versatility in chemical reactions and potential applications in biochemistry and pharmacology (Schmidt, 2002).

Biological Activities

  • Plant Growth Stimulation : Derivatives of the compound have shown pronounced plant growth stimulating effects, indicating potential applications in agriculture and botany (Pivazyan et al., 2019).

Crystallography and Molecular Interactions

  • Crystallographic Studies : The crystal structures of related compounds reveal significant insights into molecular interactions, hydrogen bonding, and polarization of electronic structures. These findings are critical in the field of crystallography and materials science (Orozco, Insuasty, Cobo, & Glidewell, 2009).

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 3
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.